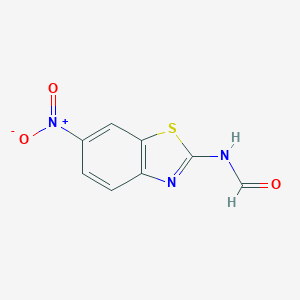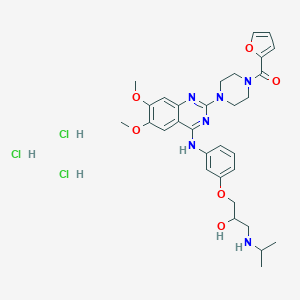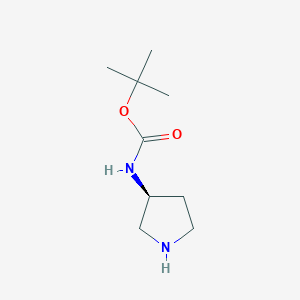
1-(2-isocyanoethyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)ethylisocyanide is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of an isocyanide group attached to a 2-(4-methoxyphenyl)ethyl moiety. Isocyanides are known for their unique reactivity due to the dichotomy between carbenoid and triple bond characters, making them valuable in various chemical reactions .
Métodos De Preparación
The synthesis of 2-(4-Methoxyphenyl)ethylisocyanide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide under basic conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scales and higher yields.
Análisis De Reacciones Químicas
2-(4-Methoxyphenyl)ethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include isocyanates, amines, and substituted derivatives .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)ethylisocyanide has several applications in scientific research:
Chemistry: It is used in the synthesis of heterocycles and multicomponent reactions (IMCRs), such as the Ugi reaction.
Biology: This compound is utilized in proteomics research for labeling and detecting proteins.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)ethylisocyanide involves its reactivity as both a nucleophile and an electrophile. The isocyanide group can interact with various molecular targets, forming stable complexes and facilitating chemical transformations. The compound’s unique reactivity is attributed to the presence of a nucleophilic terminal carbon and an electrophilic terminal carbon, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)ethylisocyanide can be compared with other isocyanides such as phenylethyl isocyanide and 2-isocyanopyrimidine. While all these compounds share the isocyanide functional group, 2-(4-Methoxyphenyl)ethylisocyanide is unique due to the presence of a methoxy group on the phenyl ring, which can influence its reactivity and interactions . Similar compounds include:
- Phenylethyl isocyanide
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
These compounds exhibit different reactivities and applications based on their structural differences and functional groups.
Propiedades
IUPAC Name |
1-(2-isocyanoethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUZGARTMXQDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332316 |
Source


|
| Record name | 2-(4-Methoxyphenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112057-91-7 |
Source


|
| Record name | 2-(4-Methoxyphenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B51649.png)




